molecular formula C8H10N2O3 B1399900 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1343835-81-3

1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1399900
CAS No.: 1343835-81-3
M. Wt: 182.18 g/mol
InChI Key: WJXIQEUPGKJLSQ-UHFFFAOYSA-N
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Description

1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a tetrahydrofuran ring fused to a pyrazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydrofuran derivatives with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and cost-effectiveness, often involving the use of robust catalysts and efficient purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Tetrahydrofuran-2-yl)-1H-pyrazole-4-carboxylic acid
  • 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-5-carboxylic acid
  • 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxamide

Uniqueness: 1-(Tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydrofuran ring provides stability and enhances its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-(oxolan-3-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-8(12)6-3-9-10(4-6)7-1-2-13-5-7/h3-4,7H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXIQEUPGKJLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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